molecular formula C16H18N2O B11861883 (R)-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine CAS No. 399030-77-4

(R)-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine

Katalognummer: B11861883
CAS-Nummer: 399030-77-4
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: KYPGUAIHLBHSMY-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a benzyloxy group and an amine group on the tetrahydroquinoline scaffold adds to its chemical versatility and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-benzyloxyacetaldehyde and an appropriate amine.

    Formation of the Quinoline Core: The quinoline core is constructed through a series of cyclization reactions. For instance, the reaction of ®-benzyloxyacetaldehyde with an amine under acidic conditions can lead to the formation of the tetrahydroquinoline scaffold.

    Introduction of Functional Groups: The benzyloxy group is introduced via nucleophilic substitution reactions, while the amine group can be incorporated through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of chiral catalysts and reagents is crucial to maintain the enantiomeric purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the benzyloxy group, leading to different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like benzyl bromide and sodium hydride (NaH) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and organic synthesis.

Wissenschaftliche Forschungsanwendungen

®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and the amine group play crucial roles in binding to these targets, influencing their activity and modulating biological pathways. The compound’s quinoline core allows it to interact with aromatic residues in proteins, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(Benzyloxymethyl)oxirane: This compound features a benzyloxy group and an oxirane ring, making it structurally similar to ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine.

    ®-2-(Benzyloxymethyl)morpholine: Another similar compound with a benzyloxy group and a morpholine ring.

Uniqueness

®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of both the benzyloxy and amine groups enhances its versatility in chemical reactions and its potential as a pharmacologically active compound.

Eigenschaften

CAS-Nummer

399030-77-4

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

(5R)-2-phenylmethoxy-5,6,7,8-tetrahydroquinolin-5-amine

InChI

InChI=1S/C16H18N2O/c17-14-7-4-8-15-13(14)9-10-16(18-15)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7-8,11,17H2/t14-/m1/s1

InChI-Schlüssel

KYPGUAIHLBHSMY-CQSZACIVSA-N

Isomerische SMILES

C1C[C@H](C2=C(C1)N=C(C=C2)OCC3=CC=CC=C3)N

Kanonische SMILES

C1CC(C2=C(C1)N=C(C=C2)OCC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.